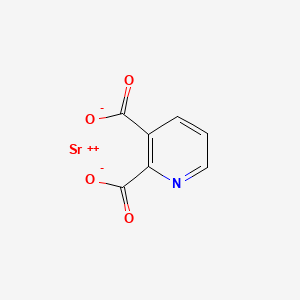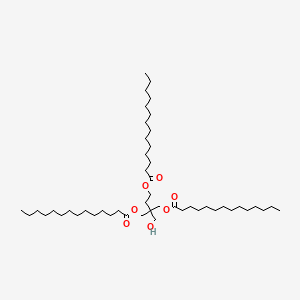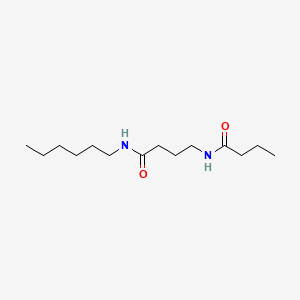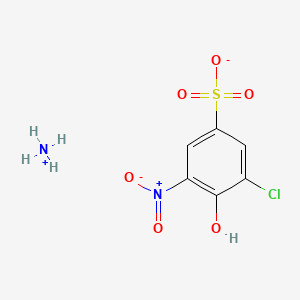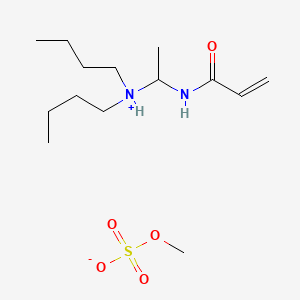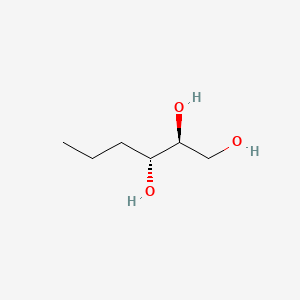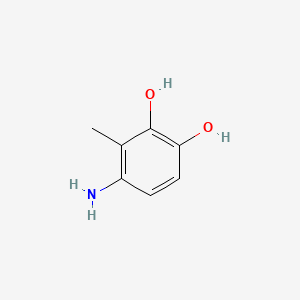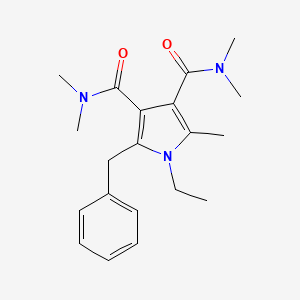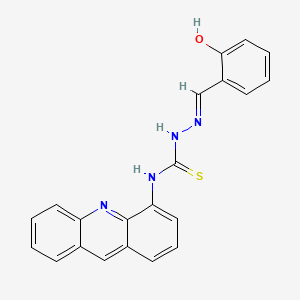
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone is a chemical compound known for its diverse applications in scientific research. It is a derivative of thiosemicarbazone, which is synthesized by the reaction of thiosemicarbazide with aldehydes and ketones . This compound has garnered attention due to its potential biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone involves its interaction with molecular targets and pathways. It acts by binding to specific proteins and enzymes, inhibiting their activity, and inducing cell death in cancer cells . The compound’s ability to chelate metal ions also plays a crucial role in its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: A similar compound with comparable biological activities.
4-Acridinylthiosemicarbazone: Another derivative with distinct pharmacological properties.
Uniqueness
2-Hydroxybenzaldehyde N-(4-acridinyl)thiosemicarbazone stands out due to its combined structural features of both 2-hydroxybenzaldehyde and 4-acridinylthiosemicarbazone, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
CAS No. |
6623-78-5 |
|---|---|
Molecular Formula |
C21H16N4OS |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-acridin-4-yl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H16N4OS/c26-19-11-4-2-7-16(19)13-22-25-21(27)24-18-10-5-8-15-12-14-6-1-3-9-17(14)23-20(15)18/h1-13,26H,(H2,24,25,27)/b22-13+ |
InChI Key |
JPBICJSUJBVKIM-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)NC(=S)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
